3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multiple steps, including the formation of the triazole ring, the pyrrolidine ring, and the pyridazine ring. One common method involves the use of click chemistry to form the triazole ring, followed by the coupling of the pyrrolidine and pyridazine rings under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The triazole ring is known to form non-covalent bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with broad applications in medicinal chemistry and materials science.
3-Methyl-1H-1,2,4-triazole: Another triazole derivative with distinct chemical properties and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues and other complex molecules.
Uniqueness
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine stands out due to its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1-methyltriazol-4-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H20N6O2/c1-24-12-17(21-23-24)19(26)25-10-9-14(11-25)13-27-18-8-7-16(20-22-18)15-5-3-2-4-6-15/h2-8,12,14H,9-11,13H2,1H3 |
InChI Key |
ROABSMKUNPGLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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